molecular formula C14H16BrNO2 B4893462 4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine

4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine

Cat. No. B4893462
M. Wt: 310.19 g/mol
InChI Key: LFBFWVQEAGJAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound belongs to the class of morpholine derivatives and is widely used in the field of medicinal chemistry, biochemistry, and pharmacology. The aim of

Mechanism of Action

The mechanism of action of 4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes that are involved in the production of inflammatory mediators. Additionally, this compound has been shown to induce the expression of several genes that are involved in the regulation of cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine in lab experiments is its high potency and selectivity. This compound exhibits strong antitumor activity against a variety of cancer cell lines while exhibiting minimal toxicity towards normal cells. However, one of the main limitations of using this compound in lab experiments is its high cost and limited availability.

Future Directions

There are several future directions for the research on 4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine. One of the main areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, there is a need for further investigation into the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for further research into the safety and toxicity of this compound in vivo.
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound exhibits strong antitumor and anti-inflammatory activity and has been extensively used in the fields of medicinal chemistry, biochemistry, and pharmacology. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the reaction between 3-bromophenol and 4-(2-bromoethyl) morpholine in the presence of a base. This reaction leads to the formation of this compound in high yield and purity.

Scientific Research Applications

4-[4-(3-bromophenoxy)-2-butyn-1-yl]morpholine has been extensively used in scientific research due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to possess anti-inflammatory properties and has been used in the treatment of various inflammatory diseases.

properties

IUPAC Name

4-[4-(3-bromophenoxy)but-2-ynyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2/c15-13-4-3-5-14(12-13)18-9-2-1-6-16-7-10-17-11-8-16/h3-5,12H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBFWVQEAGJAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCOC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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